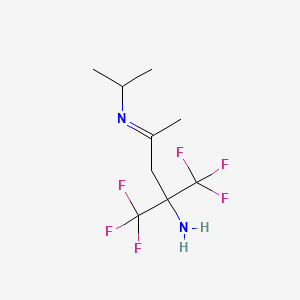

4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane

Description

Properties

IUPAC Name |

1,1,1-trifluoro-4-propan-2-ylimino-2-(trifluoromethyl)pentan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F6N2/c1-5(2)17-6(3)4-7(16,8(10,11)12)9(13,14)15/h5H,4,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWNEFVEOHHCJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(C)CC(C(F)(F)F)(C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas or metal hydrides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Agents

Fluorinated compounds like 4-amino derivatives are pivotal in the development of active pharmaceutical ingredients (APIs) for cancer treatment. The trifluoromethyl group enhances metabolic stability and bioactivity, making it a valuable component in drug design. Research has indicated that compounds with similar structures can inhibit specific cancer pathways, such as RAF inhibitors used in targeted therapies for RAF-driven cancers .

b. Synthesis of Bioactive Molecules

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for modifications that lead to the creation of various bioactive molecules. For instance, it can be employed in the synthesis of ligands that stabilize hypervalent iodine intermediates, which are crucial for numerous synthetic transformations in medicinal chemistry .

Chemical Synthesis

a. Chichibabin Reaction

The compound can undergo a Chichibabin reaction to introduce additional amine groups at the para-position of the pyridine ring. This reaction is significant for synthesizing orally bioavailable checkpoint kinase inhibitors used in immunotherapy, showcasing its utility in developing novel therapeutic agents .

b. Ligand Development

In coordination chemistry, this compound can be utilized to create ligands that facilitate complexation with transition metals. These ligands are essential for catalysis and material science applications, particularly in the development of new catalysts for organic reactions .

Material Science

a. Fluorinated Polymers

The incorporation of trifluoromethyl groups into polymer backbones enhances thermal stability and chemical resistance. Research indicates that polymers derived from fluorinated monomers exhibit superior properties compared to their non-fluorinated counterparts, making them suitable for high-performance applications such as coatings and membranes .

b. Surface Modification

Fluorinated compounds are known for their hydrophobic properties. The application of this compound in surface modification processes can lead to materials with enhanced water repellency and reduced friction coefficients, useful in various industrial applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the efficacy of trifluoromethylated compounds against cancer cell lines | Showed significant inhibition of cell proliferation in RAF-driven cancers |

| Synthesis of Ligands | Developed ligands using 4-amino derivatives | Enhanced stability and reactivity in catalyzed reactions |

| Polymer Development | Created fluorinated polymers from similar monomers | Demonstrated improved thermal stability and chemical resistance |

Mechanism of Action

The mechanism of action of 4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane and structurally or functionally related compounds:

Structural and Functional Insights

- Fluorine Content : The target compound contains six fluorine atoms, exceeding the trifluoromethyl-substituted pyridyl derivative (3 F) and the fluorophenyl ketone (4 F) . This higher fluorination likely enhances its lipophilicity and metabolic stability, critical for drug design .

- Reactivity: Unlike the ester-containing compound , the absence of hydrolytically labile groups (e.g., esters) in the target compound suggests greater stability under aqueous conditions. However, the isopropylimino group may confer sensitivity to oxidation or nucleophilic attack.

- Stereochemistry : The (4S)-configured pentan-2-one derivative highlights the role of chirality in biological activity, a factor absent in the target compound’s current structural data.

Biological Activity

4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentane (CAS No: 102065-86-1) is a synthetic compound characterized by its unique trifluoromethyl and amino functional groups. Its molecular formula is , with a molecular weight of 264.21 g/mol . This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential pharmacological effects. The presence of amino and trifluoromethyl groups may contribute to its interaction with biological systems.

1. Anticancer Activity

Some studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives with fluorinated groups have been shown to disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis . Although specific studies on this compound are scarce, it is reasonable to hypothesize similar effects based on structural analogs.

2. Antimicrobial Properties

Fluorinated compounds often demonstrate enhanced antimicrobial activity. The trifluoromethyl group can increase lipophilicity and membrane permeability, potentially enhancing the compound's ability to penetrate microbial membranes. While direct studies on this compound are lacking, related compounds have shown significant antimicrobial effects against various pathogens.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds. Here are some findings that could be extrapolated to understand the potential activity of this compound.

The exact mechanism of action for this compound is not fully elucidated due to limited research. However, based on related compounds:

- Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to mitotic arrest.

- Apoptosis Induction : The presence of an amino group may facilitate interactions with cellular receptors involved in apoptotic pathways.

Q & A

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use NMR to resolve trifluoromethyl and trifluoro groups, as fluorine’s high electronegativity induces distinct chemical shifts. NMR can identify amine/imine protons, though deuteration may be required to reduce exchange broadening .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight, critical for distinguishing between isomers or fluorinated degradation products.

- X-ray Crystallography: Resolves steric effects of isopropylimino and trifluoromethyl groups, providing definitive structural confirmation .

- Purity Assessment: Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to quantify impurities, as fluorinated compounds often exhibit strong absorbance in this range.

Q. What synthetic strategies mitigate decomposition risks during preparation?

Methodological Answer:

- Fluorinated Precursors: Use fluorinated building blocks (e.g., trifluoromethylated amines or imines) to minimize in situ fluorination, which can generate corrosive byproducts .

- Reaction Conditions: Conduct reactions under inert atmospheres (N/Ar) and anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of imino groups.

- Temperature Control: Maintain temperatures below 0°C during exothermic steps (e.g., amine-imine coupling) to avoid thermal degradation .

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer:

- Storage Conditions: Store in amber vials at –20°C under argon to prevent oxidation of the imino group and moisture ingress. Desiccants (e.g., molecular sieves) are critical due to hygroscopic fluorinated groups .

- Compatibility: Avoid polypropylene containers, as fluorinated compounds may leach plasticizers; use glass or PTFE-lined caps instead .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl groups influence nucleophilic reactivity?

Methodological Answer:

- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in nucleophilic substitution reactions. The electron-withdrawing nature of CF groups reduces electron density at the imino nitrogen, slowing reactivity .

- Experimental Validation: Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring of imine hydrolysis).

Q. What contradictory findings exist regarding thermal stability, and how can they be resolved?

Methodological Answer:

- Contradictions: Some studies report decomposition at 80°C, while others note stability up to 120°C. These discrepancies may arise from trace moisture or residual catalysts in samples .

- Resolution: Conduct thermogravimetric analysis (TGA) under controlled humidity (e.g., 0% vs. 50% RH) to isolate degradation pathways. Couple with FTIR to identify gaseous byproducts (e.g., HF release) .

Q. What environmental degradation pathways are predicted for this compound?

Methodological Answer:

- Hydrolysis Studies: Perform accelerated hydrolysis at varying pH (1–14) to identify stable intermediates. Fluorinated amines often resist hydrolysis in neutral conditions but degrade under strongly acidic/basic regimes .

- Photolysis: Use UV irradiation (λ = 254–365 nm) to simulate sunlight exposure. LC-MS/MS can track fragmentation patterns, focusing on C–F bond cleavage .

Q. How does this compound interact with biological macromolecules (e.g., enzymes)?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina to predict binding affinities with target enzymes (e.g., cytochrome P450). The trifluoromethyl groups may occupy hydrophobic pockets, altering substrate specificity .

- In Vitro Assays: Test inhibitory effects via fluorometric assays (e.g., NADPH depletion in liver microsomes) to validate computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.